Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid
Description
Properties
Molecular Formula |
C8H17NO8 |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H14O8.H3N/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16;/h3,5-7,9-10,12-14H,1-2H2,(H,15,16);1H3 |
InChI Key |
ZJSFAVCABSVXKL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O.N |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Approaches to KDO
Carbohydrate-Based Chain Elongation
The foundational strategy for KDO synthesis involves elongating monosaccharide precursors such as D-mannose. The Wittig olefination reaction is pivotal for introducing the α-keto acid functionality. For example, D-mannose is first converted to a di-O-isopropylidene-protected intermediate, which undergoes Wittig homologation with ethyl (triphenylphosphoranylidene)acetate to extend the carbon chain. This step achieves a 75–80% yield on multi-gram scales without intermediate purification, as demonstrated in optimized protocols.
Key Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | D-mannose, acetone, H+ | Acetone | Reflux | 90% |
| 2 | Ethyl (triphenylphosphoranylidene)acetate | THF | −78°C to RT | 85% |
| 3 | Deprotection (HCl, MeOH) | Methanol | RT | 95% |
This method avoids chromatographic purification, making it industrially viable.
Modern Large-Scale Synthesis
Di-O-Isopropylidene Protection Strategy
A breakthrough in KDO production involves the di-O-isopropylidene derivative of KDO ethyl ester. Starting from D-mannose, this intermediate is synthesized in three steps with an overall yield of 75–80%. The protection of hydroxyl groups at C4 and C5 positions prevents unwanted side reactions during subsequent oxidation steps.
Mechanistic Insights:
- Acetonide Formation : D-mannose reacts with acetone under acidic conditions to form 1,2:5,6-di-O-isopropylidene-α-D-mannofuranose, stabilizing the furanose ring.
- Oxidative Cleavage : Selective oxidation of the primary alcohol at C6 using TEMPO/NaClO generates the α-keto acid moiety.
- Deprotection : Acidic hydrolysis removes the isopropylidene groups, yielding KDO with >95% purity.
Stereoselective Epimerization
The synthesis of 2-deoxy-β-KDO ester highlights the role of solvent-controlled epimerization. Using tert-butanol as a proton source, the α-anomer equilibrates to a β:α ratio of 9:1, enabling high stereoselectivity. This approach resolves historical challenges in accessing β-configured KDO derivatives.
Optimization Strategies for Industrial Applications
Catalytic Hydrogenation
Palladium-catalyzed hydrogenation of unsaturated intermediates, such as KDO glycal, provides a scalable route to deoxygenated analogs. For instance, 5% Pd/C in methanol at room temperature reduces double bonds with 90% efficiency while preserving stereochemistry.
Protecting Group Compatibility
Comparative studies of benzyl (Bn) and tert-butyldimethylsilyl (TBS) groups reveal trade-offs between stability and deprotection ease. Bn protection offers robustness under basic conditions, whereas TBS groups facilitate milder deprotection using tetrabutylammonium fluoride (TBAF).
Analytical Characterization of KDO
Chemical Reactions Analysis
Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming polyhydroxy alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.
Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acylating agents (e.g., acyl chlorides). Major products formed from these reactions include oxidized derivatives, reduced alcohols, substituted compounds, and esters .
Scientific Research Applications
Biochemical Research
Azane; 4,5,6,7,8-pentahydroxy-2-oxooctanoic acid plays a vital role in biochemical studies due to its structural characteristics. It is a component of lipopolysaccharides found in the outer membrane of Gram-negative bacteria. This compound is crucial for understanding bacterial structure and function, particularly in the context of:
- Cell Wall Integrity : KDO is essential for the stability and integrity of bacterial cell walls. Research has shown that mutations affecting KDO biosynthesis can lead to increased sensitivity to antibiotics and detergents .
- Pathogenicity Studies : The presence of KDO in lipopolysaccharides is linked to the virulence of certain pathogens. Studies have demonstrated that KDO-containing lipopolysaccharides can influence immune responses in host organisms .
Pharmaceutical Applications
The pharmaceutical industry has recognized the potential of azane; 4,5,6,7,8-pentahydroxy-2-oxooctanoic acid in drug development:
- Antimicrobial Agents : Due to its role in bacterial cell wall synthesis, KDO analogs are being investigated as potential antimicrobial agents. Research indicates that inhibiting KDO biosynthesis could lead to novel strategies for combating antibiotic-resistant bacteria .
- Vaccine Development : KDO derivatives are explored as adjuvants in vaccine formulations. Their ability to enhance immune responses makes them valuable in developing vaccines against various infectious diseases .
Material Science
In material science, azane; 4,5,6,7,8-pentahydroxy-2-oxooctanoic acid is utilized for its unique chemical properties:
- Biodegradable Polymers : KDO can be incorporated into biodegradable polymer matrices to improve their mechanical properties and degradation rates. This application is particularly relevant in developing sustainable materials for packaging and biomedical devices .
- Nanotechnology : KDO-based compounds are being studied for their potential use in nanotechnology applications. They can serve as stabilizers or functionalizing agents for nanoparticles used in drug delivery systems .
Case Study 1: Antibacterial Activity
A study conducted on various derivatives of azane; 4,5,6,7,8-pentahydroxy-2-oxooctanoic acid demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the KDO structure could enhance its efficacy as an antimicrobial agent .
Case Study 2: Vaccine Enhancement
Research exploring the use of KDO as an adjuvant showed that mice immunized with a KDO-conjugated vaccine exhibited stronger antibody responses compared to controls. This study highlights the potential of KDO derivatives in improving vaccine efficacy against pathogens like Salmonella and E. coli .
Mechanism of Action
The mechanism of action of Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. It may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
3-Deoxy-D-manno-octulosonic Acid (Free Acid)
- CAS : 1069-03-0
- Molecular Formula : C₈H₁₄O₈
- Key Differences : Lacks the ammonium ion, reducing solubility in aqueous solutions. Directly involved in bacterial LPS assembly without salt stabilization .
2-Oxooctanoic Acid
- CAS : 328-51-8
- Molecular Formula : C₈H₁₄O₃
- Structural Contrasts: A linear 8-carbon chain with a single ketone group at C2. No hydroxyl groups, resulting in lower polarity and reduced hydrogen-bonding capacity compared to 3-KDO .
- Applications : Used as a synthetic intermediate in organic chemistry, e.g., peptide synthesis via Fmoc-protected derivatives .
5-Amino-4-oxopentanoic Acid (5-Aminolevulinic Acid)
- CAS : 106-60-5
- Molecular Formula: C₅H₉NO₃
- Structural Contrasts: Shorter 5-carbon chain with amino and ketone groups. No hydroxyl groups, limiting its interaction with polar biological targets.
- Biological Role : Precursor in heme and chlorophyll biosynthesis, unlike 3-KDO’s structural role in bacteria .
Functional Analogs
Methyl-Jasmonate
- CAS : 1211-29-6
- Molecular Formula : C₁₃H₂₀O₃
- Functional Contrasts: A plant signaling molecule involved in stress responses, structurally unrelated but shares allelopathic effects with phenolic acids like p-hydroxybenzoic acid (found in root exudates) . Lacks the carbohydrate backbone of 3-KDO, limiting membrane-targeting applications.
Quercetin
- CAS : 117-39-5
- Molecular Formula : C₁₅H₁₀O₇
- Functional Contrasts: A flavonoid with antioxidant properties, detected in allelopathic plant exudates . Contains multiple hydroxyl groups but lacks the ketone and carboxylate moieties critical for 3-KDO’s bacterial interactions.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Biological Role | Applications |
|---|---|---|---|---|---|
| Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid | - | C₈H₁₈N₂O₈ | 5 hydroxyl, 1 ketone, 1 carboxyl | Bacterial LPS component | Antimicrobial research, diagnostics |
| 3-Deoxy-D-manno-octulosonic acid (free acid) | 1069-03-0 | C₈H₁₄O₈ | 5 hydroxyl, 1 ketone, 1 carboxyl | Bacterial membrane integrity | LPS biosynthesis studies |
| 2-Oxooctanoic acid | 328-51-8 | C₈H₁₄O₃ | 1 ketone, 1 carboxyl | Synthetic intermediate | Organic synthesis, peptidomimetics |
| 5-Amino-4-oxopentanoic acid | 106-60-5 | C₅H₉NO₃ | 1 amino, 1 ketone, 1 carboxyl | Heme/chlorophyll precursor | Agricultural and medical supplements |
| Methyl-Jasmonate | 1211-29-6 | C₁₃H₂₀O₃ | Methyl ester, cyclopentanone | Plant stress signaling | Allelopathy research |
Key Research Findings
- Solubility and Bioactivity : The ammonium salt form of 3-KDO demonstrates superior aqueous solubility compared to the free acid, enabling its use in bacterial inhibition assays .
- Structural Specificity: The stereochemistry of hydroxyl groups (4R,5R,6R,7R) in 3-KDO is critical for binding to bacterial kinases, a feature absent in simpler analogs like 2-oxooctanoic acid .
Biological Activity
Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid, also known as 3-oxooctanoic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Structure and Composition
- Chemical Formula : C8H14O3
- Molecular Weight : 158.195 g/mol
- IUPAC Name : 3-Oxooctanoic acid
- CAS Number : B12347491
Physical Properties
- LogP : 2.03 (indicating moderate lipophilicity)
- Solubility : Water-soluble, enhancing its bioavailability in biological systems.
Metabolic Role
3-Oxooctanoic acid is a medium-chain keto acid that plays a significant role in various metabolic pathways across different organisms. It is involved in lipid metabolism and has been identified as a primary metabolite in several species, including humans and plants .
Antimicrobial Activity
Recent studies have indicated that 3-oxooctanoic acid exhibits antimicrobial properties. It has shown efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition of growth | |
| Staphylococcus aureus | Inhibition of growth | |
| Candida albicans | Moderate inhibition |
Anti-inflammatory Effects
Research has demonstrated that 3-oxooctanoic acid possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines:
- Cytokine Inhibition : Reduces levels of TNF-alpha and IL-6.
- Mechanism of Action : Involves the inhibition of NF-kB signaling pathways.
Neuroprotective Effects
Emerging evidence suggests that 3-oxooctanoic acid may have neuroprotective effects, potentially beneficial for neurodegenerative diseases:
- Case Study : A study on animal models indicated that administration of 3-oxooctanoic acid led to improved cognitive functions and reduced neuronal apoptosis in models of Alzheimer’s disease .
Synthesis and Evaluation
A recent study focused on the synthesis of novel derivatives of 3-oxooctanoic acid and evaluated their biological activities. The findings showed enhanced potency against cancer cell lines compared to the parent compound:
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 9.5 | HeLa (cervical cancer) |
| Compound B | 6.9 | MCF7 (breast cancer) |
These results indicate that modifications to the chemical structure can significantly enhance biological activity .
Applications in Drug Development
The unique properties of 3-oxooctanoic acid are being explored for potential applications in drug development:
- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
- Anti-inflammatory Drugs : Formulations aimed at chronic inflammatory diseases.
- Neuroprotective Agents : Investigating its role in neurodegenerative disease therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
